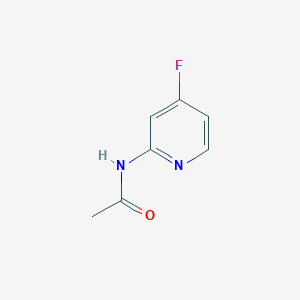
5-(1H-Pyrrol-3-yl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-Pyrrol-3-yl)oxazole is a heterocyclic compound that features both a pyrrole and an oxazole ring. The compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the rings imparts unique electronic properties, making it a versatile scaffold for the development of new chemical entities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Pyrrol-3-yl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyrrolecarboxaldehyde with an α-haloketone under basic conditions to form the oxazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(1H-Pyrrol-3-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the oxazole ring to a more saturated form.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with reagents such as halogens or nitro groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted oxazole and pyrrole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
5-(1H-Pyrrol-3-yl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 5-(1H-Pyrrol-3-yl)oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors. The compound’s unique electronic properties allow it to interact with these targets effectively, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Oxazole: A simpler analog with only the oxazole ring.
Pyrrole: A simpler analog with only the pyrrole ring.
Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.
Uniqueness: 5-(1H-Pyrrol-3-yl)oxazole is unique due to the combination of both pyrrole and oxazole rings in a single molecule. This dual-ring structure imparts distinct electronic and steric properties, making it a versatile scaffold for various applications. The presence of both nitrogen and oxygen atoms allows for diverse chemical reactivity and the potential for multiple functionalizations, setting it apart from simpler analogs like oxazole and pyrrole.
Propriétés
Formule moléculaire |
C7H6N2O |
|---|---|
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
5-(1H-pyrrol-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C7H6N2O/c1-2-8-3-6(1)7-4-9-5-10-7/h1-5,8H |
Clé InChI |
MPCVJWWXLBGUAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC=C1C2=CN=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate](/img/structure/B13150933.png)
phosphanium bromide](/img/structure/B13150941.png)










